molecular formula C16H11N5O B12629497 3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 919117-52-5

3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B12629497
CAS No.: 919117-52-5
M. Wt: 289.29 g/mol
InChI Key: FVZQTFXDLPJVRU-UHFFFAOYSA-N
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Description

3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of an oxadiazole ring fused with a triazole ring, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with nitriles in the presence of a base, leading to the formation of the oxadiazole ring . The triazole ring is often introduced through a click chemistry approach, where azides react with alkynes in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, continuous flow reactors can be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival . The triazole and oxadiazole rings play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole stands out due to the combination of the triazole and oxadiazole rings, which confer unique chemical and biological properties. This dual-ring system enhances the compound’s stability, reactivity, and potential for diverse applications, making it a valuable candidate for further research and development.

Properties

CAS No.

919117-52-5

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

3-phenyl-5-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H11N5O/c1-3-7-12(8-4-1)15-17-16(22-19-15)14-11-21(20-18-14)13-9-5-2-6-10-13/h1-11H

InChI Key

FVZQTFXDLPJVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(N=N3)C4=CC=CC=C4

Origin of Product

United States

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